![molecular formula C15H14FN3O2S B2484146 N-(4-fluorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 953259-65-9](/img/structure/B2484146.png)
N-(4-fluorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-(4-fluorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide and related compounds involves multi-step chemical reactions that include the formation of thiazolo[3,2-a]pyrimidinone derivatives. For instance, the synthesis of related thiazolo[3,2-a]pyrimidinones can be achieved through reactions involving chloroacetic acid, sodium acetate, and benzaldehyde with starting materials like 4-fluoroaniline and ethylacetoacetate (Alam et al., 2010). Another synthesis approach involves the use of 2-chloro-N-phenylacetamide as a doubly electrophilic building block for ring annulation to form thiazolo[3,2-a]pyrimidinone products, demonstrating the versatility of synthetic methods available for constructing this chemical framework (Janardhan et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(4-fluorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide has been elucidated through various analytical techniques, including 1H NMR, IR, and Mass spectra. These compounds often exhibit complex structural features, such as the presence of heterocyclic rings and fluorobenzyl groups, which contribute to their chemical properties and potential biological activities. Structural analyses have confirmed the presence of thiazolo[3,2-a]pyrimidinone cores and various substituents that affect their physical and chemical behavior (Ahmad et al., 2012).
Chemical Reactions and Properties
The chemical reactivity and properties of N-(4-fluorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide are influenced by its molecular structure. The presence of the fluorobenzyl group and the thiazolopyrimidinone core can affect its interaction with other chemical species and its participation in various chemical reactions. These compounds are often synthesized to explore their potential as kinase inhibitors, demonstrating their ability to engage in biological interactions that could be harnessed for therapeutic purposes (Fallah-Tafti et al., 2011).
Scientific Research Applications
Synthesis and Pharmacological Evaluation
- Anti-inflammatory and Antinociceptive Activities : A series of thiazolo[3,2-a]pyrimidine derivatives, including compounds related to the one , demonstrated significant anti-inflammatory and antinociceptive activities. These compounds also showed lower ulcerogenic activity and higher ALD50 values, indicating potential as safer alternatives in pain management and inflammation control (Alam et al., 2010).
Anticancer Properties
- Synthesis and Biological Studies : Novel derivatives of thiazolo[3,2-a]pyrimidines were synthesized and evaluated for their in vitro antioxidant, antibacterial, and antifungal activities. These studies contribute to the understanding of their potential as anticancer agents (Maddila et al., 2012).
Inhibition of Kinase Activities
- Src Kinase Inhibitory and Anticancer Activities : N-benzyl substituted thiazolyl acetamide derivatives were synthesized and evaluated for Src kinase inhibitory activities. These compounds showed potential in inhibiting cell proliferation in various cancer cell lines, suggesting their utility in cancer therapy (Fallah-Tafti et al., 2011).
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2S/c16-11-3-1-10(2-4-11)8-18-13(20)7-12-9-22-15-17-6-5-14(21)19(12)15/h1-6,12H,7-9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLOPSXSHVZOAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C=CN=C2S1)CC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.